Cas no 846-20-8 (4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone)
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
- 2-Bromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
- 2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride
- 4-Bromo[2]benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetraone
- 2-bromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
- B5756
- MFCD00632359
- SCHEMBL128103
- G83891
- 2-bromo-6,13-dioxatetracyclo[6.6.2.0?,(1)?.0(1)(1),(1)?]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
- 2-bromo-1,4,5,8-naphthalenetetracarboxylic acid dianhydride
- 846-20-8
-
- MDL: MFCD00632359
- Inchi: 1S/C14H3BrO6/c15-7-3-6-8-4(11(16)20-13(6)18)1-2-5-9(8)10(7)14(19)21-12(5)17/h1-3H
- InChI Key: MLQKQYZNRQBIKB-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(=O)OC(C3C=CC4C(=O)OC(C=1C=4C2=3)=O)=O
Computed Properties
- Exact Mass: 345.91130g/mol
- Monoisotopic Mass: 345.91130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 572
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 86.7
Experimental Properties
- Density: 2.1±0.1 g/cm3
- Boiling Point: 666.0±50.0 °C at 760 mmHg
- Flash Point: 356.6±30.1 °C
- Vapor Pressure: 0.0±2.0 mmHg at 25°C
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Security Information
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Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- Storage Condition:4° CStore…,-4℃Store…Better
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5756-5G |
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone |
846-20-8 | 98.0%(T) | 5G |
¥5700.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5756-1G |
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone |
846-20-8 | 98.0%(T) | 1G |
¥1490.0 | 2022-09-28 | |
| Alichem | A449042830-1g |
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone |
846-20-8 | 95% | 1g |
$2272.64 | 2023-08-31 | |
| Alichem | A449042830-5g |
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone |
846-20-8 | 95% | 5g |
$6210.90 | 2023-08-31 | |
| abcr | AB549833-1 g |
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride; . |
846-20-8 | 1g |
€260.40 | 2023-07-11 | ||
| abcr | AB549833-5 g |
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride; . |
846-20-8 | 5g |
€828.00 | 2023-07-11 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5756-1G |
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride |
846-20-8 | >98.0%(T) | 1g |
¥1450.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5756-5G |
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride |
846-20-8 | >98.0%(T) | 5g |
¥5250.00 | 2024-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269279-1g |
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride |
846-20-8 | 98% | 1g |
¥1937.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269279-5g |
2-Bromonaphthalene-1,4,5,8-tetracarboxylic 1,8:4,5-Dianhydride |
846-20-8 | 98% | 5g |
¥7979.00 | 2024-07-28 |
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Production Method
Production Method 1
Production Method 2
1.2 Reagents: Water
Production Method 3
Production Method 4
1.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ; 30 min, rt; 70 h, 45 °C
Production Method 5
1.2 Reagents: Water ; cooled
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Raw materials
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Preparation Products
- [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone, 4,10-dibromo- (943148-61-6)
- 4,9-Dibromoisochromeno6,5,4-defisochromene-1,3,6,8-tetraone (83204-68-6)
- [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone, 4,5,9-tribromo- (9CI) (321942-76-1)
- 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone (846-20-8)
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Suppliers
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone (CAS No. 846-20-8): A Multifunctional Scaffold for Targeted Drug Discovery
As a 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone compound with a unique CAS No. 846-20-8 identifier, this molecule represents a novel class of heterocyclic scaffolds with potential applications in medicinal chemistry. Its complex structure features multiple aromatic rings and a brominated functional group, which may confer specific interactions with biological targets. Recent advances in structural biology and computational modeling have highlighted the importance of such scaffolds in the development of small-molecule therapeutics, particularly in the context of targeting protein-protein interactions (PPIs) and modulating enzyme activity.
The 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone scaffold exhibits a high degree of structural diversity, enabling the design of compounds with tailored pharmacological profiles. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this core structure showed promising inhibitory activity against kinases involved in cancer progression, suggesting its potential as a lead compound for anti-tumor drug development. The presence of the bromine atom at the 4-position may enhance the molecule's ability to engage in halogen bonding with target proteins, a mechanism increasingly recognized in drug design.
Recent research has focused on the synthetic accessibility of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone through catalytic methods. A 2024 paper in Organic Letters reported a highly efficient asymmetric synthesis route using transition-metal catalysis, which significantly reduced the number of synthetic steps required to produce this compound. This development is particularly significant for drug discovery programs that require rapid access to diverse chemical libraries for high-throughput screening.
Structural analysis of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone reveals a unique arrangement of fused aromatic systems that may confer enhanced stability compared to traditional heterocyclic compounds. This property is particularly relevant in the context of developing orally bioavailable drugs, as it may reduce metabolic degradation and improve pharmacokinetic profiles. Computational studies have predicted that the molecule's conjugated π-system could enable interactions with DNA and RNA targets, opening new avenues for the development of nucleic acid-targeting agents.
Current research efforts are exploring the potential of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone in the treatment of neurodegenerative diseases. A 2023 preclinical study published in ACS Chemical Neuroscience demonstrated that derivatives of this scaffold showed neuroprotective effects in models of Parkinson's disease, possibly through modulation of mitochondrial function and reduction of oxidative stress. These findings suggest that the scaffold's ability to interact with cellular redox systems may be a key factor in its therapeutic potential.
The chemical versatility of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone has also attracted attention in the field of fluorescent probe development. A 2024 study in Chemical Communications described the synthesis of a fluorescent derivative that exhibited selective binding to specific metalloproteins, demonstrating the scaffold's potential for use in bioimaging applications. This property could be particularly valuable in the development of non-invasive diagnostic tools for early disease detection.
From a synthetic perspective, the 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone core presents unique challenges and opportunities for chemists. The presence of multiple aromatic rings and the brominated substituent requires careful consideration of reaction conditions to achieve the desired regioselectivity. Recent advances in microwave-assisted synthesis and solid-phase peptide synthesis have opened new pathways for the efficient preparation of this compound, which is critical for its use in drug discovery programs.
Comparative studies with other heterocyclic scaffolds have shown that 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone exhibits distinct physicochemical properties. For instance, its solubility profile and molecular weight suggest it may have advantages in crossing biological membranes compared to traditional drug candidates. This property is particularly relevant for the development of drugs targeting intracellular pathways, where membrane permeability is a key determinant of bioavailability.
As the field of medicinal chemistry continues to evolve, the 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone scaffold is emerging as a promising platform for the development of novel therapeutics. Its structural complexity, combined with the potential for functional group modification, positions it as a valuable tool for researchers seeking to address unmet medical needs. Ongoing studies are focused on optimizing its pharmacological properties and expanding its applications across various therapeutic areas.
The continued exploration of 4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone and its derivatives is likely to yield important insights into the design of more effective and selective drugs. As computational methods and synthetic strategies continue to advance, this scaffold is expected to play an increasingly important role in the development of innovative therapeutic agents for a wide range of diseases.
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